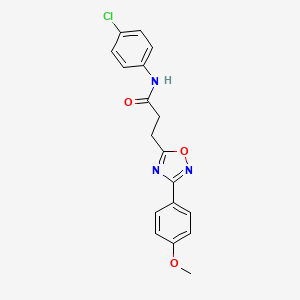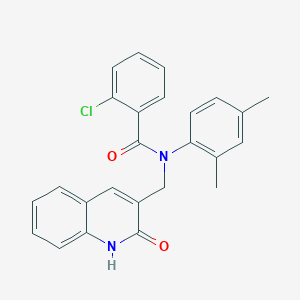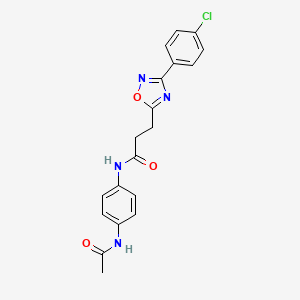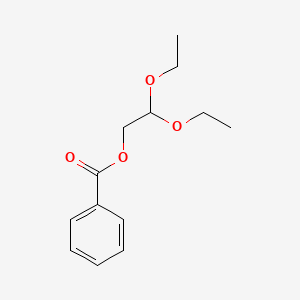
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide, also known as CQ-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CQ-10 is a quinoline derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which contribute to oxidative stress and inflammation. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its low bioavailability and poor pharmacokinetic properties limit its use in vivo. Furthermore, the lack of standardized protocols for its administration and dosing makes it difficult to compare results across studies.
Orientations Futures
Future research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide could focus on improving its pharmacokinetic properties to increase its bioavailability and efficacy in vivo. Additionally, further studies could investigate its potential use in combination with other drugs or therapies for the treatment of neurodegenerative diseases and cancer. The development of standardized protocols for its administration and dosing could also facilitate the comparison of results across studies.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated in detail. Future research on this compound could lead to the development of new treatments for neurodegenerative diseases and cancer.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has been achieved through different methods, including the reaction of 2-hydroxy-7-methylquinoline with o-tolylcyclohexanecarboxylic acid chloride in the presence of a base, and the reaction of 2-hydroxy-7-methylquinoline with o-tolylcyclohexanecarboxamide in the presence of a coupling reagent. These methods have been optimized to obtain high yields of pure this compound.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been investigated for its anticancer properties, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-12-13-20-15-21(24(28)26-22(20)14-17)16-27(23-11-7-6-8-18(23)2)25(29)19-9-4-3-5-10-19/h6-8,11-15,19H,3-5,9-10,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNQGFXVPKYHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)

![4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B7693434.png)










